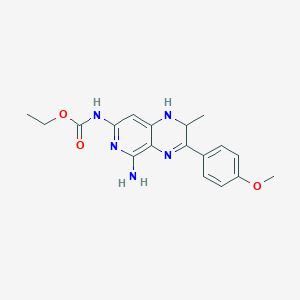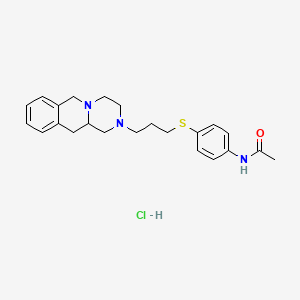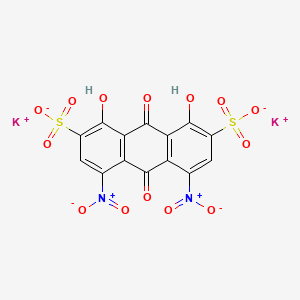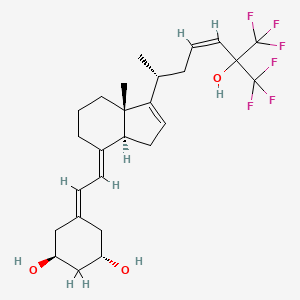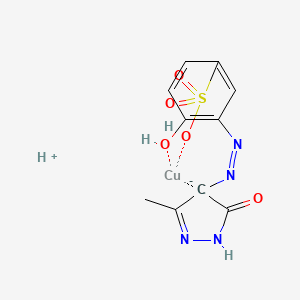
Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) is a complex organic compound with the molecular formula C14H12CuN4O5S. It is known for its unique structure, which includes a copper ion coordinated with a sulfonated azo compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) typically involves the following steps:
Formation of the Azo Compound: The initial step involves the diazotization of 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole, followed by coupling with 4-hydroxybenzenesulfonic acid to form the azo compound.
Complexation with Copper: The azo compound is then reacted with a copper salt, such as copper sulfate, under controlled pH conditions to form the final complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.
Purification Techniques: Such as crystallization or chromatography to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of copper.
Reduction: Reduction reactions can alter the azo group, potentially breaking the N=N bond.
Substitution: The sulfonate group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Including sodium borohydride or hydrazine.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield copper(II) complexes, while reduction could result in amine derivatives.
Wissenschaftliche Forschungsanwendungen
Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in dye manufacturing and as a pigment in various applications.
Wirkmechanismus
The mechanism of action of Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) involves its interaction with molecular targets such as enzymes and receptors. The copper ion plays a crucial role in mediating redox reactions and binding to specific sites on target molecules. The azo group can also participate in electron transfer processes, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) Sulfate: A common copper compound with different applications.
Azo Dyes: Compounds with similar azo groups but different metal coordination.
Sulfonated Aromatic Compounds: Such as sulfanilic acid, which shares the sulfonate group.
Uniqueness
Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) is unique due to its specific combination of an azo group, sulfonate group, and copper ion. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
85865-86-7 |
|---|---|
Molekularformel |
C10H10CuN4O5S |
Molekulargewicht |
361.82 g/mol |
IUPAC-Name |
copper;hydron;4-hydroxy-3-[(3-methyl-5-oxo-1H-pyrazol-4-id-4-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C10H9N4O5S.Cu/c1-5-9(10(16)14-11-5)13-12-7-4-6(20(17,18)19)2-3-8(7)15;/h2-4,15H,1H3,(H,14,16)(H,17,18,19);/q-1;/p+1 |
InChI-Schlüssel |
ZOQOZXOVBIPXDJ-UHFFFAOYSA-O |
Kanonische SMILES |
[H+].CC1=NNC(=O)[C-]1N=NC2=C(C=CC(=C2)S(=O)(=O)O)O.[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



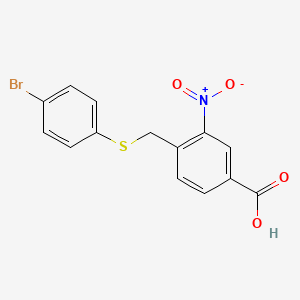
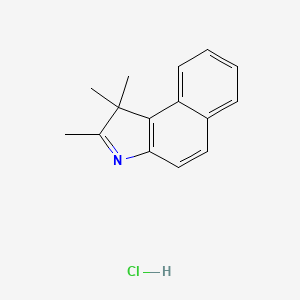
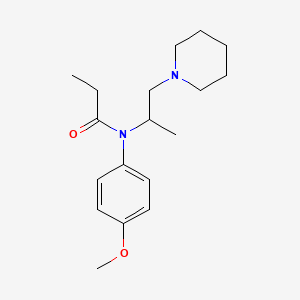
![4-[4-(2-morpholin-4-ylethyl)-3-phenylpyrrolo[1,2-a]benzimidazol-2-yl]phenol;sulfuric acid](/img/structure/B12701374.png)
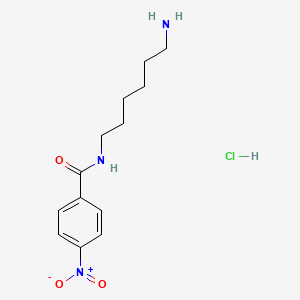
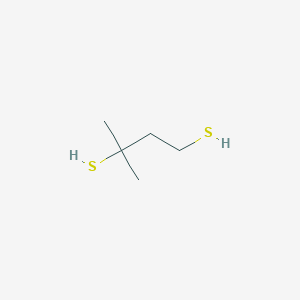
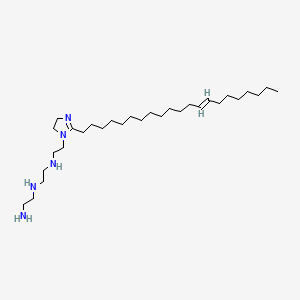

![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B12701388.png)
